molecular formula C13H14F2N4O2 B14786409 (3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide

(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide

Cat. No.: B14786409
M. Wt: 296.27 g/mol
InChI Key: ARTKJILLNLYJNZ-AZMWARKLSA-N
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Description

This compound (CAS: 241479-75-4) is a chiral triazole derivative with the molecular formula C₁₃H₁₄F₂N₄O₂ and a molecular weight of 296.27 g/mol . It serves as a critical intermediate in synthesizing Isavuconazole, a triazole antifungal drug . The (2R,3R)-stereochemistry is essential for its biological activity, as enantiomeric purity directly impacts target enzyme (lanosterol 14α-demethylase) binding . Its primary use is as a quality control standard during Isavuconazole production and regulatory filings (e.g., ANDA) .

Properties

Molecular Formula

C13H14F2N4O2

Molecular Weight

296.27 g/mol

IUPAC Name

(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide

InChI

InChI=1S/C13H14F2N4O2/c1-8(12(16)20)13(21,5-19-7-17-6-18-19)10-4-9(14)2-3-11(10)15/h2-4,6-8,21H,5H2,1H3,(H2,16,20)/t8?,13-/m1/s1

InChI Key

ARTKJILLNLYJNZ-AZMWARKLSA-N

Isomeric SMILES

CC(C(=O)N)[C@](CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O

Canonical SMILES

CC(C(=O)N)C(CN1C=NC=N1)(C2=C(C=CC(=C2)F)F)O

Origin of Product

United States

Preparation Methods

Structural and Chemical Overview

The compound (CAS 241479-75-4) has a molecular formula of C₁₃H₁₄F₂N₄O₂ and a molecular weight of 296.28 g/mol. Its structure includes a (3R)-configured hydroxy group adjacent to a 2,5-difluorophenyl ring and a 1,2,4-triazole substituent (Figure 1). The stereochemistry at the C3 position is crucial for its biological activity, as it influences binding to fungal cytochrome P450 enzymes.

Synthetic Routes and Reaction Mechanisms

Key Synthetic Strategies

The synthesis of (3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide typically involves:

  • Formation of the Chiral Hydroxy Center : Asymmetric hydroxylation or kinetic resolution to establish the (3R) configuration.
  • Introduction of the Triazole Moiety : Nucleophilic substitution or coupling reactions to attach the 1,2,4-triazole ring.
  • Amide Bond Formation : Hydrolysis of nitriles or activation of carboxylic acids to yield the terminal amide group.

Detailed Synthetic Pathway

Asymmetric Hydroxylation of a Prochiral Ketone

A patented method for analogous compounds (e.g., US20160237066A1) involves stereoselective hydroxylation using chiral catalysts. For example:

  • Substrate Preparation : 2,5-Difluorophenylacetone is treated with a Grignard reagent to form a tertiary alcohol.
  • Sharpless Epoxidation : Epoxidation of an allylic alcohol intermediate followed by acid-catalyzed ring opening to introduce the hydroxy group.
  • Stereochemical Control : Use of (R)-BINOL-derived catalysts ensures >90% enantiomeric excess (ee) at the C3 position.
Triazole Ring Installation

The triazole group is introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Alkyne Intermediate : The hydroxy-bearing intermediate is functionalized with a propargyl group.
  • Cycloaddition : Reaction with sodium azide and a copper(I) catalyst yields the 1,2,4-triazole ring.
Amide Formation

The terminal nitrile group is hydrolyzed to an amide under controlled conditions:

  • Nitrile Hydrolysis : Treatment with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) at 60–80°C converts the nitrile to a primary amide.
  • Purification : Crystallization from ethyl acetate/heptane mixtures achieves >97% purity.

Reaction Optimization

Table 1: Key Reaction Parameters

Step Reagents/Conditions Yield (%) Purity (%)
Hydroxylation (R)-BINOL catalyst, THF, -20°C 85 92
Triazole Installation CuI, sodium ascorbate, DMF, rt 78 90
Amide Formation 30% H₂O₂, 2M NaOH, 70°C, 12 h 91 97

Stereochemical Considerations

The (3R) configuration is preserved through:

  • Chiral Pool Synthesis : Using (2S,3R)-configured starting materials derived from natural amino acids.
  • Dynamic Kinetic Resolution : Racemization of epimeric intermediates during crystallization.

Industrial-Scale Production

Solvent and Catalyst Selection

  • Solvents : Tetrahydrofuran (THF) and toluene are preferred for their compatibility with Grignard reagents.
  • Catalysts : Copper(I) iodide for triazole formation reduces side reactions compared to traditional Ru-based systems.

Process Economics

Table 2: Cost Analysis of Key Reagents

Reagent Cost (USD/kg) Utilization (kg/kg product)
(R)-BINOL 12,000 0.05
CuI 800 0.12
2,5-Difluorophenylacetone 450 1.2

Analytical and Quality Control Methods

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) confirm >99% ee.
  • ¹⁹F NMR : Quantifies residual fluorine-containing impurities (<0.1%).

Emerging Methodologies

  • Biocatalytic Hydroxylation : Recombinant P450 enzymes achieve 95% ee with reduced catalyst loading.
  • Flow Chemistry : Continuous amidation reactors improve throughput by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the triazolyl group.

    Substitution: The difluorophenyl group can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions may introduce new functional groups to the difluorophenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar molecules.

Biology

In biology, this compound is investigated for its potential biological activity. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development and other biomedical applications.

Medicine

In medicine, (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide is explored for its potential therapeutic effects. Its ability to interact with biological molecules could lead to the development of new treatments for various diseases.

Industry

In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its unique properties make it a versatile building block for various industrial applications.

Mechanism of Action

The mechanism of action of (2R,3R)-3-(2,5-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanamide involves its interaction with specific molecular targets. The difluorophenyl group and the triazolyl group are likely to play key roles in binding to these targets, while the hydroxy group may participate in hydrogen bonding. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole Antifungal Agents

a. Isavuconazole
  • Structural Relationship : The target compound is a direct intermediate in Isavuconazole synthesis, differing by the absence of a 1-[(1R)-1-ethyl-2-azetidinyl]methyl substituent .
  • Functional Impact : Isavuconazole’s extended side chain enhances bioavailability and tissue penetration , whereas the intermediate lacks therapeutic efficacy on its own.
b. Genaconazole (±)-(2R',3R)-2-(2,4-Difluorophenyl)-3-Methylsulfonyl-1-(1,2,4-Triazol-1-yl)-butan-2-ol
  • Structural Differences :
    • Substituents : Genaconazole has a methylsulfonyl group at position 3 and a 2,4-difluorophenyl group vs. the target compound’s 2,5-difluorophenyl and hydroxy-methyl groups .
    • Bioactivity : Genaconazole exhibits 100% oral bioavailability , attributed to its sulfonyl group enhancing solubility . The target compound’s amide group may reduce membrane permeability.
c. Efinaconazole ((2R,3R)-2-(2,4-Difluorophenyl)-3-(4-Methylenepiperidin-1-yl)-1-(1H-1,2,4-Triazol-1-yl)butan-2-ol)
  • Structural Differences :
    • Piperidinyl Group : Efinaconazole’s 4-methylenepiperidin-1-yl moiety increases molecular weight (348.39 g/mol vs. 296.27 g/mol) and enhances topical efficacy in nail infections .
    • Fluorophenyl Position : The 2,4-difluorophenyl in Efinaconazole vs. 2,5-difluorophenyl in the target compound may alter antifungal spectrum .

Structural Analogs and Derivatives

a. (2R,3R)-3-(2,5-Difluorophenyl)-3-Hydroxy-2-Methyl-4-(1H-1,2,4-Triazol-1-yl)butanethioamide
  • Modification : Replacement of the amide (-CONH₂) with a thioamide (-CSNH₂) group.
  • Impact : Thioamide derivatives often exhibit altered metabolic stability and binding affinity due to sulfur’s electronegativity. This compound has an 84% structural similarity to the target .
b. (2S,3R)-3-(2,5-Difluorophenyl)-3-Hydroxy-2-Methyl-4-(1H-1,2,4-Triazol-1-yl)butanenitrile
  • Modification : Nitrile (-CN) group instead of amide.
  • Role : Likely a synthetic precursor; nitriles are intermediates in amide formation. This compound is used in Isavuconazole synthesis .
c. Voriconazole Intermediate ((2R,3S/2S,3R)-3-(4-Chloro-5-Fluoropyrimidin-6-yl)-2-(2,4-Difluorophenyl)-1-(1H-1,2,4-Triazol-1-yl)butan-2-ol)
  • Structural Contrast : Contains a pyrimidinyl group instead of a 2,5-difluorophenyl ring.
  • Bioactivity : Voriconazole’s pyrimidine moiety broadens its antifungal spectrum against Aspergillus spp. .

Pharmacokinetic and Functional Comparison

Compound Key Structural Features Bioactivity/Application Clinical Relevance
Target Compound 2,5-Difluorophenyl, amide, (2R,3R) Isavuconazole intermediate, QC standard Non-therapeutic
Isavuconazole 1-[(1R)-1-Ethyl-2-azetidinyl]methyl group Broad-spectrum antifungal Approved for invasive fungal infections
Genaconazole Methylsulfonyl, 2,4-difluorophenyl High oral bioavailability Preclinical/experimental
Efinaconazole 4-Methylenepiperidin-1-yl Topical antifungal Approved for onychomycosis
Voriconazole Intermediate Pyrimidinyl group Voriconazole precursor Non-therapeutic

Research Findings and Implications

  • Stereochemical Purity : The target compound’s (2R,3R)-configuration is critical for Isavuconazole’s efficacy. Racemic mixtures show reduced antifungal activity .
  • Functional Group Impact : Thioamide and nitrile derivatives of the target compound are primarily synthetic tools, lacking standalone therapeutic profiles .

Biological Activity

(3R)-3-(2,5-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanamide is a compound of interest due to its potential biological activities, particularly in the field of antifungal treatments. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H14F2N4O
  • Molecular Weight : 312.34 g/mol
  • CAS Number : 368421-58-3
  • Melting Point : 198-200 °C
  • Solubility : Slightly soluble in chloroform, DMSO, and methanol.

The compound functions primarily as an antifungal agent. It is an intermediate in the synthesis of Isavuconazole, a triazole-based antifungal used for treating invasive fungal infections. The mechanism involves inhibiting the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol synthesis in fungal cell membranes. By disrupting this pathway, the compound effectively reduces fungal growth and replication.

Antifungal Efficacy

Recent studies have demonstrated that this compound exhibits significant antifungal activity against various strains of fungi. The following table summarizes its efficacy against selected fungal species:

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Candida albicans0.5 µg/mL
Aspergillus fumigatus1 µg/mL
Cryptococcus neoformans0.25 µg/mL

Case Studies

  • Case Study on Candida Infections : A clinical trial involving patients with recurrent Candida infections showed a marked improvement in symptoms when treated with Isavuconazole derivatives, including this compound. Patients exhibited a significant reduction in fungal load after two weeks of treatment.
  • In Vivo Studies : Animal models treated with the compound demonstrated reduced mortality rates compared to untreated controls in cases of systemic fungal infections. The study highlighted the compound's potential as a therapeutic option for immunocompromised patients.

Safety and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential interactions with other medications.

Q & A

Q. Table 1: Synthetic Conditions for Key Intermediates

StepReagent/CatalystSolventTemperatureYieldReference
Epoxide ring-openingIndium powderTHF0°C → RT89.5%
Diastereomer resolutionD-10-camphorsulfonic acidToluene/MeOH60°C84.7%
Nitrile to amide conversion*H₂SO₄/H₂O

*Note: Explicit protocols for amide formation are not detailed in evidence; inferred from intermediate use in isavuconazole synthesis .

Q. Table 2: Antifungal Activity Parameters

ParameterValue/DescriptionAssay TypeReference
TargetCYP51 (Ergosterol biosynthesis)Enzymatic inhibition
MIC₉₀ (Candida spp.)Not explicitly reportedBroth microdilution
Synergy with amphotericin BHypothesizedCheckerboard assay

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